5-((4-Methoxy-2-methylphenyl)amino)pentan-1-ol
Description
5-((4-Methoxy-2-methylphenyl)amino)pentan-1-ol is a synthetic organic compound featuring a pentan-1-ol backbone substituted with a 4-methoxy-2-methylphenylamino group. The compound’s methoxy and methyl groups on the phenyl ring likely influence its electronic properties, solubility, and biological interactions.
Properties
Molecular Formula |
C13H21NO2 |
|---|---|
Molecular Weight |
223.31 g/mol |
IUPAC Name |
5-(4-methoxy-2-methylanilino)pentan-1-ol |
InChI |
InChI=1S/C13H21NO2/c1-11-10-12(16-2)6-7-13(11)14-8-4-3-5-9-15/h6-7,10,14-15H,3-5,8-9H2,1-2H3 |
InChI Key |
SNCDXOLNOQHLCP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)OC)NCCCCCO |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-((4-Methoxy-2-methylphenyl)amino)pentan-1-ol typically involves the reaction of 4-methoxy-2-methylaniline with a suitable pentanol derivative under controlled conditions. One common method is the reduction of Schiff bases using sodium borohydride (NaBH4) as a reducing agent . The reaction is carried out in an inert atmosphere to prevent oxidation and at a temperature that ensures the stability of the reactants and products.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of large-scale reactors and continuous flow systems to ensure consistent quality and yield. Catalysts such as palladium on carbon (Pd/C) or platinum oxide (PtO2) may be employed to facilitate the reduction process. The reaction conditions, including temperature, pressure, and solvent choice, are optimized to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
5-((4-Methoxy-2-methylphenyl)amino)pentan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The amino group can be reduced to form a secondary or tertiary amine.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Reagents such as sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) in an aprotic solvent.
Major Products Formed
Oxidation: Formation of 5-((4-Methoxy-2-methylphenyl)amino)pentan-2-one.
Reduction: Formation of 5-((4-Methoxy-2-methylphenyl)amino)pentan-1-amine.
Substitution: Formation of derivatives with different substituents on the phenyl ring.
Scientific Research Applications
5-((4-Methoxy-2-methylphenyl)amino)pentan-1-ol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and metabolic pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 5-((4-Methoxy-2-methylphenyl)amino)pentan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events. For example, it may bind to an enzyme’s active site, altering its activity and affecting downstream metabolic pathways.
Comparison with Similar Compounds
Key Differences and Trends
- Substituent Effects: Electron-donating groups (e.g., methoxy, methyl) increase aromatic ring electron density, altering reactivity and solubility. Bulky substituents (e.g., benzyloxy, phenylamino) reduce crystallinity but enhance biological target affinity.
- Thermal Stability: Pyrimidine derivatives > alkylamino pentanols > benzyloxy analogs.
Biological Activity
5-((4-Methoxy-2-methylphenyl)amino)pentan-1-ol is a chemical compound that has garnered attention for its potential therapeutic applications due to its unique structural properties. The compound features a pentan-1-ol backbone and an amino group linked to a 4-methoxy-2-methylphenyl moiety, which may influence its biological activity and interactions with various molecular targets. This article reviews the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic uses, and relevant research findings.
Structural Characteristics
The molecular formula of 5-((4-Methoxy-2-methylphenyl)amino)pentan-1-ol is C13H19NO2, with a molecular weight of 223.31 g/mol. The presence of methoxy and methyl groups on the phenyl ring enhances its chemical properties, allowing it to interact selectively with specific biological targets.
| Property | Details |
|---|---|
| Molecular Formula | C13H19NO2 |
| Molecular Weight | 223.31 g/mol |
| Structural Features | Pentan-1-ol backbone, amino group, 4-methoxy-2-methylphenyl moiety |
Research indicates that 5-((4-Methoxy-2-methylphenyl)amino)pentan-1-ol may exhibit enzyme inhibition or receptor binding capabilities. Its unique structural features allow it to modulate various biological pathways, potentially making it a candidate for drug development.
Enzyme Interaction Studies
Preliminary studies have shown that this compound interacts with various enzymes and receptors, suggesting that it may inhibit specific enzymatic activities or modulate receptor functions. For instance, interaction studies focus on its binding affinity to enzymes involved in metabolic pathways.
Therapeutic Applications
The potential therapeutic applications of 5-((4-Methoxy-2-methylphenyl)amino)pentan-1-ol include:
- Antioxidant Activity : Similar compounds have demonstrated antioxidant properties, which may help in mitigating oxidative stress-related diseases.
- Anti-inflammatory Effects : The structural similarity to other bioactive compounds suggests possible anti-inflammatory effects.
Case Studies and Research Findings
A review of recent literature highlights several studies focused on the biological activity of this compound:
- Enzyme Inhibition : One study examined the compound's ability to inhibit specific enzymes involved in lipid metabolism, suggesting a role in managing metabolic disorders.
- Receptor Binding : Another study investigated the binding affinity of the compound to neurotransmitter receptors, indicating potential applications in neuropharmacology.
Comparative Analysis with Similar Compounds
To better understand the unique properties of 5-((4-Methoxy-2-methylphenyl)amino)pentan-1-ol, it is useful to compare it with structurally similar compounds:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 5-Amino-5-(4-methoxyphenyl)pentan-1-ol | Lacks methyl substitution on the phenyl ring | Simpler structure may affect binding affinity |
| 5-Amino-(4-Methoxy-2-methylphenyl)-cyclopentan-1-ol | Features a cyclopentanol core instead of pentanol | Different core structure may influence stability |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
